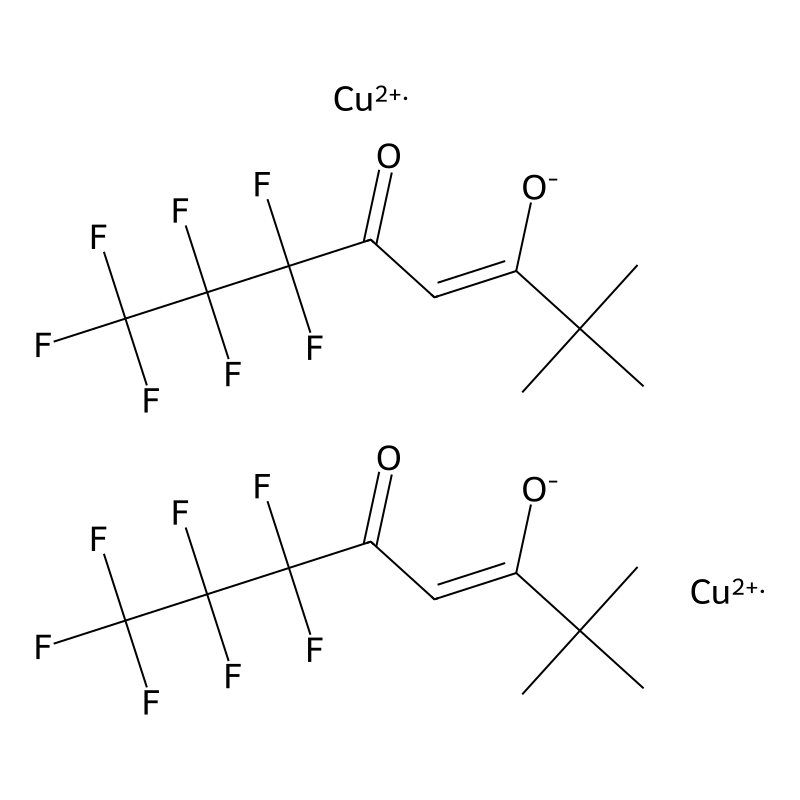

dicopper;(Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Here's what we do know:

- Potential as a Catalyst: The structure of the molecule suggests it could belong to a class of compounds known as beta-diketonate complexes. Beta-diketonate complexes containing copper are known to be effective catalysts in various organic reactions . More research is needed to determine if Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]- exhibits similar catalytic properties.

- Material Science Applications: Fluorinated metal complexes have been explored for their potential applications in material science due to their unique properties, such as thermal stability and hydrophobicity . Further research is required to understand if Copper,bis[1,1,2,2-tetrafluoro-6,6-dimethyl-1-(trifluoromethoxy)-3,5-heptanedionato-O3,O5]- possesses properties that make it useful in material development.

Dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate is an organometallic compound that features a unique structure characterized by the presence of two copper atoms. The compound is part of a broader class of copper complexes that exhibit interesting chemical and biological properties. The specific arrangement of fluorine and methyl groups around the copper centers contributes to its reactivity and potential applications in various fields such as catalysis and materials science.

- The mechanism of action would depend on the intended application.

- If used as a catalyst, the mechanism would involve the copper center interacting with reactant molecules, lowering the activation energy of the reaction and accelerating the process.

- Further information on the targeted application is needed to elaborate on the mechanism.

- Data specific to this compound is likely unavailable.

- Copper beta-diketonate complexes can exhibit varying toxicities depending on the ligand structure []. Some may be harmful upon ingestion or inhalation.

- The presence of fluorine atoms suggests potential corrosiveness, requiring proper handling practices.

- Standard laboratory safety protocols for handling unknown compounds should be followed when working with this material.

The reactivity of dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate can be understood through its interactions with various reagents. Copper compounds generally participate in redox reactions where copper can exist in oxidation states +1 and +2. For instance:

- Reaction with Halogens: Copper reacts with halogens to form dihalides. For example:

- Reaction with Acids: Copper dissolves in hot concentrated sulfuric acid producing copper ions:

These reactions are indicative of the general behavior of copper compounds and may also apply to dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate under specific conditions.

The synthesis of dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate typically involves the coordination of copper ions with organic ligands. Common methods include:

- Ligand Exchange Reactions: Involving the substitution of existing ligands on a copper center with new ligands that contain fluorinated and methyl groups.

- Direct Reaction: Copper salts may be reacted directly with fluorinated organic compounds under controlled conditions to form the desired complex.

- Reduction Methods: Copper(I) precursors can be reduced in the presence of specific ligands to yield dicopper complexes.

Dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate has potential applications in several areas:

- Catalysis: Its unique structure may allow it to act as a catalyst in organic reactions.

- Materials Science: The compound could be used in the development of advanced materials due to its unique electronic properties.

- Biological Research: Potential use in studies related to copper's role in biological systems or as an antimicrobial agent.

Interaction studies involving dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate could focus on its reactivity with various biological molecules or other metal complexes. Understanding these interactions is crucial for exploring its potential therapeutic applications or catalytic efficiencies.

Several compounds share structural or functional similarities with dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate:

| Compound Name | Structure/Characteristics | Unique Features |

|---|---|---|

| Copper(I) Acetylide | Contains Cu-C bond | Highly reactive towards oxygen |

| Copper(II) Acetate | Cu(II) salt with acetate | Used in organic synthesis |

| Cuprous Oxide | Cu(I) oxide | Important semiconductor material |

| Copper(II) Chloride | Cu(II) salt | Catalytic properties in organic reactions |

The uniqueness of dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate lies in its specific arrangement of fluorinated groups which may impart distinct electronic properties not found in other copper complexes.

This comprehensive overview highlights the significance of dicopper; (Z)-6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-5-oxooct-3-en-3-olate within the realm of organometallic chemistry and its potential implications across various scientific fields.